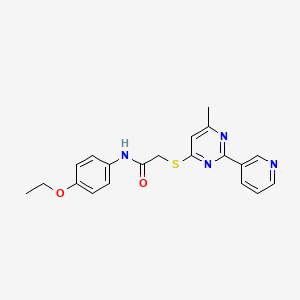
2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, a cyanocyclopropyl group, and a carboxamide group at the 4 position. Its molecular formula is C10H7Br2N3O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of pyridine derivatives followed by the introduction of the cyanocyclopropyl group and the carboxamide functionality. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Condensation Reactions: The carboxamide group can engage in condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyanocyclopropyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
2,6-Dibromopyridine: Lacks the cyanocyclopropyl and carboxamide groups, making it less versatile in biological applications.
2,6-Dichloropyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,6-Dibromo-4-methylpyridine: Contains a methyl group instead of the cyanocyclopropyl and carboxamide groups, affecting its chemical behavior.
Uniqueness
2,6-Dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the cyanocyclopropyl group enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
2,6-dibromo-N-(1-cyanocyclopropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-7-3-6(4-8(12)14-7)9(16)15-10(5-13)1-2-10/h3-4H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLILEBUAIUUFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC(=NC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
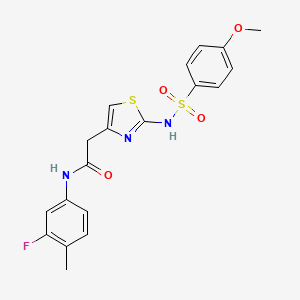
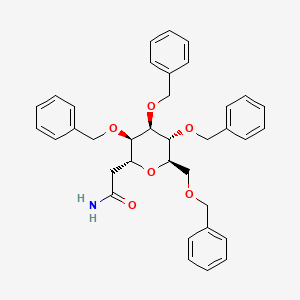
![2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3004417.png)
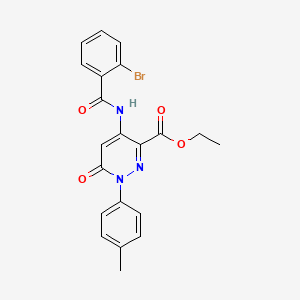

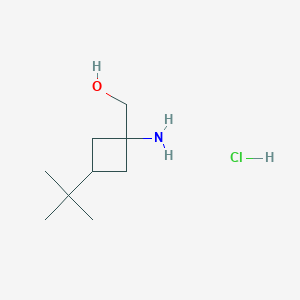
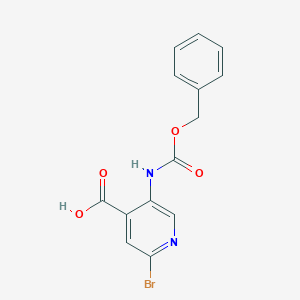
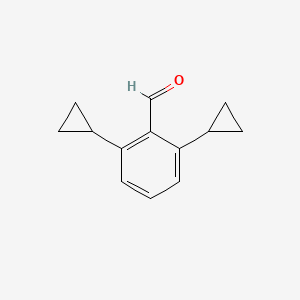
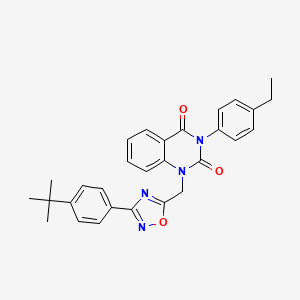
![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)
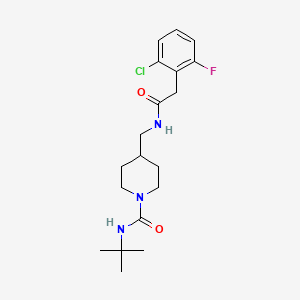
![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B3004436.png)
